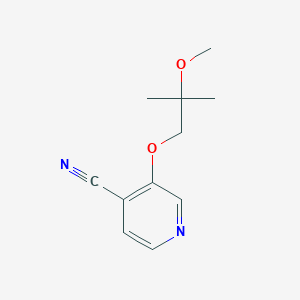![molecular formula C16H15NO3 B13921108 Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H15NO3 It is a derivative of biphenyl, featuring an acetylamino group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group on the biphenyl core reacts with acetic anhydride.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the biphenyl with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 4-(acetylamino)benzoate: Similar structure but lacks the biphenyl core.
4-Acetylamino-1,1’-biphenyl: Similar structure but lacks the carboxylate ester group.
Uniqueness
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is unique due to the combination of the biphenyl core, acetylamino group, and carboxylate ester group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
methyl 3-(4-acetamidophenyl)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-8-6-12(7-9-15)13-4-3-5-14(10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChIキー |
ZVQBIAKEBSBNRB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


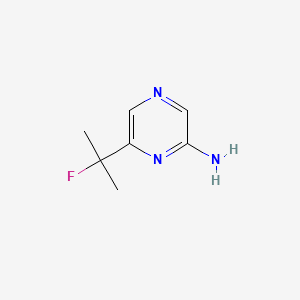
![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
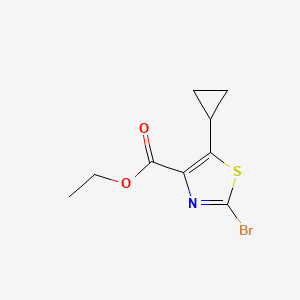
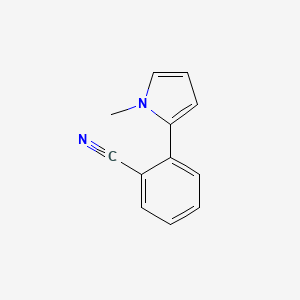
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
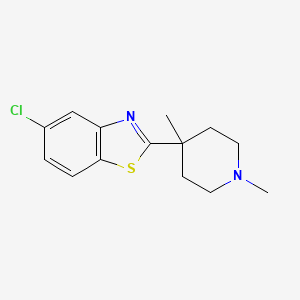
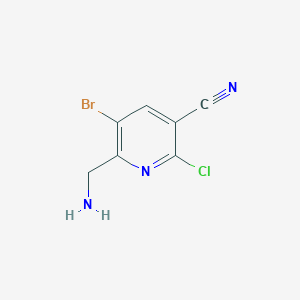
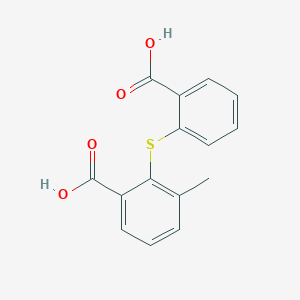
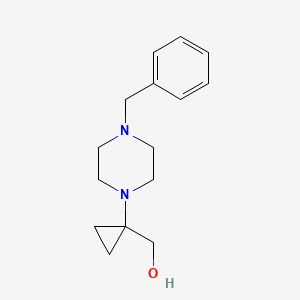
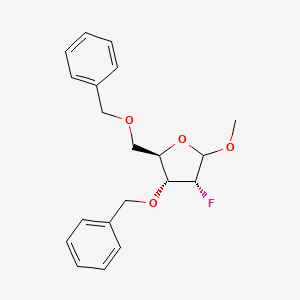
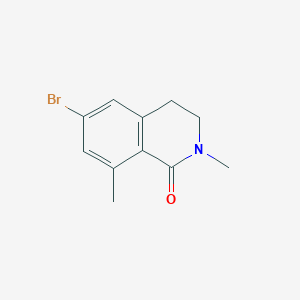
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
